Furan-2-yl(piperidin-1-yl)methanone

Description

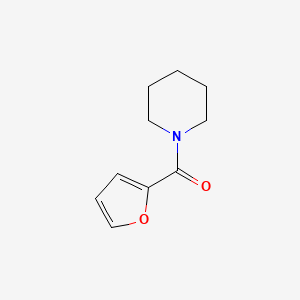

Furan-2-yl(piperidin-1-yl)methanone is a heterocyclic compound featuring a furan ring linked to a piperidine moiety via a ketone bridge. Its synthesis involves the reaction of furan-2-carbonyl chloride with piperidine in dichloromethane, yielding the product as a yellow oil with high purity (92–95%) . Structural confirmation is achieved through ¹H NMR, ¹³C NMR, UV spectroscopy, and ESI-MS, with characteristic signals for the furan (δ ~7.4–6.3 ppm) and piperidine (δ ~3.5–1.8 ppm) groups .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

furan-2-yl(piperidin-1-yl)methanone |

InChI |

InChI=1S/C10H13NO2/c12-10(9-5-4-8-13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 |

InChI Key |

SAQCREJIKIMVKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(piperidin-1-yl)methanone typically involves the reaction of furan-2-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient coupling agents or alternative solvents.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and are carried out under controlled temperatures.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Furan-2-yl(piperidin-1-yl)methanol.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Furan-2-yl(piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It can be used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of furan-2-yl(piperidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Aromatic Moieties

- Furan vs. Phenyl Groups: Replacement of the furan ring with a phenyl group, as in phenyl(piperidin-1-yl)methanone (CAS 776-75-0), alters electronic properties due to the phenyl group’s higher aromaticity. Example: In a study comparing 4-fluorophenyl and 4-chlorophenyl analogs of (4-methylpiperidin-1-yl)methanone, the fluorophenyl derivative exhibited superior antimicrobial activity (MIC = 12.5 µg/mL against E. coli) compared to the chlorophenyl variant (MIC = 25 µg/mL), highlighting the impact of electron-withdrawing substituents .

- Furan vs. Benzoxazole: The compound (2-(furan-2-yl)benzo[d]oxazol-6-yl)(piperidin-1-yl)methanone (compound 41) incorporates a benzoxazole ring, introducing additional hydrogen-bonding sites. Its ¹³C NMR shows a carbonyl signal at δ 168.8 ppm, slightly deshielded compared to the parent compound (δ ~165–170 ppm), suggesting enhanced conjugation .

Heterocyclic Ring Modifications

- Piperidine vs. Piperazine: Replacing piperidine with piperazine, as in 4-(4-aminophenyl)piperazin-1-ylmethanone, introduces a second nitrogen atom, increasing basicity and solubility. This modification is critical for interactions with biological targets like acetylcholinesterase, where piperazine derivatives show IC₅₀ values in the nanomolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.